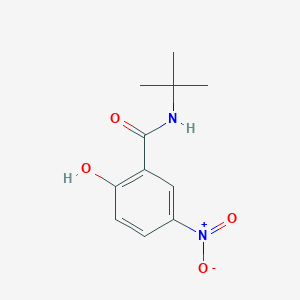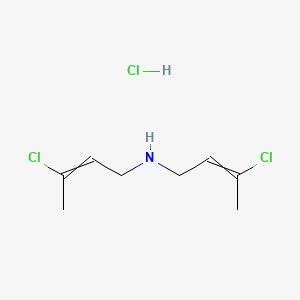
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a benzimidazole ring, a thiazole ring, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Thiazole Ring Formation: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling Reaction: The benzimidazole and thiazole rings are then coupled through a sulfanyl linkage using a suitable thiolating agent.
Acetamide Group Introduction: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines or reduced aromatic rings.
Substitution Products: Various substituted thiazole derivatives.
科学的研究の応用
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Materials Science: It may be used in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells.
類似化合物との比較
Similar Compounds
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-chloro-1,3-thiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
Bromine Substitution: The presence of the bromine atom in the thiazole ring can significantly influence the compound’s reactivity and biological activity compared to its chlorine or methyl-substituted analogs.
Sulfanyl Linkage: The sulfanyl linkage between the benzimidazole and thiazole rings provides unique chemical properties and potential for diverse chemical modifications.
特性
分子式 |
C12H9BrN4OS2 |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H9BrN4OS2/c13-9-5-14-11(20-9)17-10(18)6-19-12-15-7-3-1-2-4-8(7)16-12/h1-5H,6H2,(H,15,16)(H,14,17,18) |
InChIキー |
JYSJAVVJISEQEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=C(S3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide](/img/structure/B12478641.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B12478645.png)
![N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide](/img/structure/B12478647.png)
![1-[9-methyl-2-(thiophen-2-yl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B12478652.png)

![4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12478667.png)
![2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B12478678.png)
![5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478689.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine](/img/structure/B12478695.png)
![[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478696.png)
![S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate](/img/structure/B12478718.png)
![N-(4-methylbenzyl)-1-{2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methanamine](/img/structure/B12478719.png)

